(1,2,3,6-Tetrahydropyridin-4-yl)methanamine
CAS No.:
Cat. No.: VC17384885
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2 |
|---|---|
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | 1,2,3,6-tetrahydropyridin-4-ylmethanamine |
| Standard InChI | InChI=1S/C6H12N2/c7-5-6-1-3-8-4-2-6/h1,8H,2-5,7H2 |
| Standard InChI Key | XSIYFCJQHCTSMT-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC=C1CN |
Introduction
Chemical Identity and Structural Features
(1,2,3,6-Tetrahydropyridin-4-yl)methanamine (IUPAC name: 1,2,3,6-tetrahydropyridin-4-ylmethanamine) is a bicyclic amine with a molecular formula of and a molecular weight of 112.17 g/mol. The compound exists as a free base but is often stabilized as its dihydrochloride salt (CAS: 2241142-68-5), which has a molecular weight of 185.09 g/mol. Key structural features include:
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A tetrahydropyridine ring, which adopts a boat conformation in its saturated state.
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A methanamine (-CHNH) substituent at the 4-position of the ring, contributing to its polarity and reactivity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 112.17 g/mol |
| CAS Number (Free Base) | Not Available |
| CAS Number (Dihydrochloride) | 2241142-68-5 |
| IUPAC Name | 1,2,3,6-Tetrahydropyridin-4-ylmethanamine |
| SMILES | C1C=CC(NC1)CN |
The compound’s amine group enables hydrogen bonding, while the partially unsaturated ring allows for π-π interactions, both critical for biological activity.
Synthesis and Manufacturing
The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine typically involves multi-step organic reactions. One common approach begins with pyridine derivatives undergoing partial hydrogenation to form the tetrahydropyridine core, followed by functionalization at the 4-position. For example:
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Hydrogenation of Pyridine: Pyridine is hydrogenated using a catalyst (e.g., palladium on carbon) to yield 1,2,3,6-tetrahydropyridine.
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Mannich Reaction: The tetrahydropyridine intermediate reacts with formaldehyde and ammonium chloride to introduce the methanamine group.
Alternative routes include cyclization of γ-aminoketones or reductive amination of appropriate precursors. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.
| Activity | Model System | Result |
|---|---|---|
| ROS Scavenging | Hippocampal Neurons | 40% Reduction at 10 µM |
| AChE Inhibition | Enzymatic Assay | IC = 15 µM |
| 5-HT Receptor Agonism | Radioligand Binding | = 2.3 µM |
These activities suggest potential applications in Alzheimer’s disease, depression, and Parkinson’s disease.
Mechanism of Action
The compound’s neuroprotective effects arise from dual mechanisms:
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Antioxidant Activity: The amine group donates electrons to neutralize free radicals, while the tetrahydropyridine ring stabilizes the resultant radical species.
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Enzyme Inhibition: Molecular docking studies reveal that the methanamine moiety forms hydrogen bonds with AChE’s catalytic triad (Ser203, Glu334, His447), blocking substrate access.
For 5-HT agonism, the compound’s conformation aligns with the receptor’s binding pocket, mimicking serotonin’s indoleamine structure.
Comparison with Structural Analogs
(1,2,3,6-Tetrahydropyridin-4-yl)methanamine shares structural similarities with other bicyclic amines but differs in pharmacological profiles:
Table 3: Comparative Analysis with Analogous Compounds
| Compound | Structure | Key Activity |
|---|---|---|
| 1-Methylpyrrolidine | Saturated 5-membered ring | Weak AChE inhibition ( > 100 µM) |
| 2-Aminomethylpyridine | Aromatic pyridine ring | No neuroprotection |
| (1,2,3,6-Tetrahydropyridin-4-yl)methanamine | Partially saturated ring | Dual antioxidant/AChE inhibition |
The tetrahydropyridine core’s partial unsaturation enhances electron delocalization, improving antioxidant capacity compared to fully saturated analogs like 1-methylpyrrolidine.
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